N-Ethoxycarbonyl-N,N',N'-trimethylguanidine N-Ethoxycarbonyl-N,N',N'-trimethylguanidine
Brand Name: Vulcanchem
CAS No.: 62806-48-8
VCID: VC15887344
InChI: InChI=1S/C7H15N3O2/c1-5-12-7(11)10(4)6(8)9(2)3/h8H,5H2,1-4H3
SMILES:
Molecular Formula: C7H15N3O2
Molecular Weight: 173.21 g/mol

N-Ethoxycarbonyl-N,N',N'-trimethylguanidine

CAS No.: 62806-48-8

Cat. No.: VC15887344

Molecular Formula: C7H15N3O2

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

N-Ethoxycarbonyl-N,N',N'-trimethylguanidine - 62806-48-8

Specification

CAS No. 62806-48-8
Molecular Formula C7H15N3O2
Molecular Weight 173.21 g/mol
IUPAC Name ethyl N-(N,N-dimethylcarbamimidoyl)-N-methylcarbamate
Standard InChI InChI=1S/C7H15N3O2/c1-5-12-7(11)10(4)6(8)9(2)3/h8H,5H2,1-4H3
Standard InChI Key DGQBFOGDBFMMTN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N(C)C(=N)N(C)C

Introduction

N-Ethoxycarbonyl-N,N',N'-trimethylguanidine is an organic compound belonging to the guanidine class, characterized by a guanidine backbone with an ethoxycarbonyl group and three methyl groups attached to one nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential applications.

Synthesis and Mechanism

The synthesis of N-Ethoxycarbonyl-N,N',N'-trimethylguanidine involves the reaction of trimethylguanidine with ethyl chloroformate. This process is a nucleophilic acylation, where the nitrogen atom of trimethylguanidine attacks the carbonyl carbon of ethyl chloroformate, forming the N-ethoxycarbonyl derivative.

Reaction Conditions

  • Reactants: Trimethylguanidine and ethyl chloroformate.

  • Reaction Type: Nucleophilic acylation.

  • Conditions: Careful control of reaction conditions is crucial to avoid side reactions.

Applications and Research Findings

N-Ethoxycarbonyl-N,N',N'-trimethylguanidine has several applications in scientific research, primarily due to its unique chemical structure and reactivity.

Applications in Organic Synthesis

  • Role as a Nucleophile and Base: Participates in various organic reactions due to its basicity and nucleophilic properties.

  • Influence of Functional Groups: The electron-donating properties of the methyl groups and the electron-withdrawing nature of the ethoxycarbonyl group make it versatile in synthetic applications.

Biological and Medicinal Applications

While specific biological activities of N-Ethoxycarbonyl-N,N',N'-trimethylguanidine are not detailed in the search results, guanidine derivatives are generally explored for their potential in medicinal chemistry due to their ability to interact with biological systems.

Tetramethylguanidine

Tetramethylguanidine (TMG) is another guanidine derivative, known for its strong basicity and use as a non-nucleophilic base in organic synthesis. It is used in various applications, including the preparation of alkyl nitriles and as a catalyst in polyurethane foam production .

Comparison with Other Guanidines

CompoundPropertiesApplications
N-Ethoxycarbonyl-N,N',N'-trimethylguanidineBasicity, nucleophilicity, versatile in synthesisOrganic synthesis, potential medicinal applications
Tetramethylguanidine (TMG)Strong base, non-nucleophilicAlkylations, polyurethane foam catalyst

Future Directions

  • Biological Activity Studies: Investigating the compound's potential biological activities could reveal new applications in medicinal chemistry.

  • Synthetic Methodologies: Developing more efficient synthesis methods or exploring its use in novel reactions could enhance its utility in organic synthesis.

References:
- EvitaChem: N-Ethoxycarbonyl-N,N',N'-trimethylguanidine.
- PubChem: Carbamic acid, N-[(dimethylamino)iminomethyl]-N-methyl-, ethyl ester.
- ChemicalBook: Tetramethylguanidine.

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